molecular formula C12H19NO3 B1468533 1-(cyclohexanecarbonyl)pyrrolidine-3-carboxylic acid CAS No. 1342597-07-2

1-(cyclohexanecarbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1468533
CAS No.: 1342597-07-2
M. Wt: 225.28 g/mol
InChI Key: MPHZMFGUTSMLDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclohexanecarbonyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Chemistry

Compounds with cyclohexane carboxylic acid derivatives are known for their ability to form various supramolecular architectures. For instance, cyclohexane-1, 3cis, 5cis-tricarboxylic acid (CTA) has been co-crystallized with organic bases to form acid-base complexes exhibiting supramolecular motifs like tapes, sheets, and interpenetrating networks. Such structures are facilitated through hydrogen bonding interactions, including strong O–H⋯O and weak C–H⋯O bonds, leading to potential applications in crystal engineering and design of molecular materials (Shan, Bond, & Jones, 2003).

Catalysis

The catalytic applications of compounds related to 1-Cyclohexanecarbonylpyrrolidine-3-carboxylic acid are significant, especially in the transformation of hydrocarbons. A study on a copper(ii) metal-organic framework (MOF) demonstrates its efficiency as a catalyst for the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid, indicating potential uses of similar compounds in catalytic processes under mild conditions (Paul et al., 2016).

Material Science

In material science, the structural versatility of cyclohexane carboxylic acid derivatives is exploited to synthesize functional materials. For example, ring-closing metathesis has been used to synthesize a cyclohexene skeleton with potential applications in the development of antiviral drugs and other pharmaceuticals (Cong & Yao, 2006).

Advanced Synthesis

Furthermore, cyclohexanecarboxylic acid derivatives serve as key intermediates in the synthesis of complex organic molecules. The facile reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with substituted anilines to form cyclic imide and open-chain amide carboxylic acid derivatives highlights the compound's role in organic synthesis, providing pathways to diverse molecular structures (Smith & Wermuth, 2012).

Properties

IUPAC Name

1-(cyclohexanecarbonyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c14-11(9-4-2-1-3-5-9)13-7-6-10(8-13)12(15)16/h9-10H,1-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHZMFGUTSMLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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